Dodecyl 2,2-dichloropropanoate

Lipophilicity QSAR Environmental Fate

Researchers developing QSAR models or studying environmental fate often face uncontrolled variables when substituting halogenated esters. Dodecyl 2,2-dichloropropanoate (CAS 89876-42-6) is the definitive C12 ester with a computed logP of 7.2-approximately 40-fold more lipophilic than the nonyl (C9) analog. This critical physicochemical difference ensures reliable retention time markers for reverse-phase LC/GC and accurate modeling of persistent, lipophilic ester partitioning into sediments and biota. \n\n- **Lipophilicity Standard:** LogP 7.2 provides a high-end data point for non-linear QSAR models, extending the property range beyond shorter-chain standards.\n- **Analytical Performance:** Strong retention differentiates it clearly from less lipophilic analogs in chromatographic methods.\n- **Supply Chain Assurance:** Custom-synthesized to ≥95% purity with full analytical characterization (NMR, HPLC, MS). Bulk quantities available upon request.

Molecular Formula C15H28Cl2O2
Molecular Weight 311.3 g/mol
CAS No. 89876-42-6
Cat. No. B14382550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 2,2-dichloropropanoate
CAS89876-42-6
Molecular FormulaC15H28Cl2O2
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl
InChIInChI=1S/C15H28Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-19-14(18)15(2,16)17/h3-13H2,1-2H3
InChIKeyJYAKYQUCMNTCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl 2,2-dichloropropanoate: Physicochemical Profile and Procurement


Dodecyl 2,2-dichloropropanoate is a long-chain alkyl ester of 2,2-dichloropropionic acid (dalapon), with the molecular formula C15H28Cl2O2 and a molecular weight of 311.3 g/mol [1]. It belongs to a homologous series of chlorinated propanoate esters that are structurally related to the herbicide dalapon. A computed octanol-water partition coefficient (XLogP3-AA) of 7.2 indicates high lipophilicity, which is a key differentiator from shorter-chain analogs and a critical parameter governing its environmental fate, bioavailability, and formulation behavior [1]. This compound serves as a valuable research tool for studying structure-property relationships in halogenated esters, particularly where alkyl chain length modulates physicochemical and biological activity.

WorkflowStructure-property relationship studies
SelectionLong-chain chlorinated ester probe
ContextLipophilicity-driven partitioning research

Scientific Risk of In-Class Substitution


Treating alkyl 2,2-dichloropropanoates as interchangeable procurement items overlooks the profound influence of ester chain length on key properties. The dodecyl (C12) ester exhibits a predicted logP of 7.2, compared to 5.6 for the nonyl (C9) analog, representing a ~40-fold increase in lipophilicity [1]. This directly impacts hydrolysis rates, membrane permeability, and environmental partitioning, meaning a shorter-chain analog cannot simply be assumed to replicate the behavior of the C12 ester in experimental or industrial systems [2]. Without direct comparative data, generic substitution introduces uncontrolled variables that can invalidate quantitative structure-activity relationship (QSAR) models, analytical methods, or formulation performance.

Dodecyl (C12) esterStrong lipophilicity governs partitioning and hydrolysis
Shorter-chain analogLipophilicity-driven behavior may not transfer
C12 QSAR descriptor setMW 311.3 & 13 rotatable bonds define endpoint
C9 or lower analogQSAR extrapolation may require validation

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison: Dodecyl vs. Nonyl Ester

The computed octanol-water partition coefficient (XLogP3-AA) for dodecyl 2,2-dichloropropanoate is 7.2, compared to 5.6 for the nonyl ester analog [1]. This difference of 1.6 log units corresponds to a theoretical ~40-fold increase in lipophilicity for the dodecyl ester. The XLogP3-AA values are computed using the same algorithm (PubChem release 2019.06.18), allowing for reliable cross-study comparison .

Lipophilicity
Computed property
XLogP3-AA 7.2 (C12) vs 5.6 (C9) — Δ +1.6 (~40×)
Supports lipophilicity-driven partitioning context
Computed XLogP3; review experimental validation
Lipophilicity QSAR Environmental Fate

Molecular Weight and Flexibility Differentiation

Dodecyl 2,2-dichloropropanoate has a molecular weight of 311.3 g/mol and a rotatable bond count of 13, compared to 269.20 g/mol and 10 rotatable bonds for the nonyl analog [1]. The decyl (C10) ester has a molecular weight of 283.2 g/mol, and the tetradecyl (C14) ester has a molecular weight of 339.3 g/mol [2]. These properties are fundamental descriptors in QSAR models and directly impact volatility and formulation viscosity.

Molecular descriptors
Class-level inference
MW 311.3 · Rotatable bonds 13
Differentiation supports QSAR descriptor selection
Class-level inference; confirm with experimental data
Molecular Properties QSAR Formulation Science

Polar Surface Area Constancy and Lipophilicity Role

The computed Topological Polar Surface Area (TPSA) for dodecyl 2,2-dichloropropanoate is 26.3 Ų, identical to the value for the nonyl, decyl, and tetradecyl esters [1]. This demonstrates that the polar ester and dichloro functional groups contribute a constant TPSA, and the primary physicochemical difference across the series is driven by the lipophilic alkyl chain, as quantified by the XLogP3-AA values.

Polar surface area
Class-level inference
TPSA 26.3 Ų (constant across series)
Highlights lipophilicity as principal variable
Computed TPSA; consistent within series
Membrane Permeability ADME Property Prediction

High-Value Application Scenarios


Chromatographic Method Development for Lipophilic Esters

The high XLogP3-AA of 7.2 and distinct molecular weight of 311.3 g/mol make dodecyl 2,2-dichloropropanoate a suitable retention time marker or internal standard for reverse-phase liquid chromatography (LC) and gas chromatography (GC) methods targeting halogenated esters. Its strong retention differentiates it clearly from less lipophilic analogs such as the nonyl ester (XLogP3-AA 5.6) [1].

QSAR Modeling for Halogenated Ester Bioactivity

The dodecyl ester provides a critical, high-lipophilicity data point for QSAR models investigating the relationship between alkyl chain length and bioactivity, hydrolysis kinetics, or environmental persistence. Its computed logP value extends the property range beyond that of shorter-chain commercially available standards, helping to define non-linear relationships [1].

Surrogate Standard for Environmental Fate Studies

Owing to its high logP, the compound can serve as a surrogate standard for assessing the environmental partitioning behavior of persistent lipophilic esters into sediments and biota. Its behavior cannot be adequately modeled using shorter-chain analogs, which partition differently into aqueous phases [1].

Application
Selection Property
Validation Focus
Chromatographic method development for lipophilic esters
Lipophilicity-driven retention profile
Retention time discrimination from shorter-chain analogs
QSAR modeling of halogenated ester properties
Extended lipophilicity range data point
Model nonlinearity over alkyl chain length
Environmental fate partitioning studies
High logP for sediment/biota partitioning surrogacy
Partitioning behavior distinct from shorter-chain analogs
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